![molecular formula C23H19FN4O3 B3017011 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1775488-27-1](/img/structure/B3017011.png)

5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

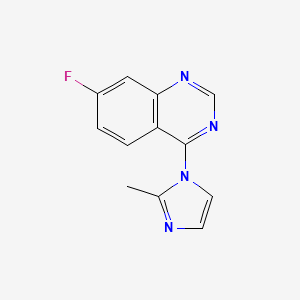

The compound of interest, 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, is a derivative of the pyrazolo[1,5-a]pyrazin-4(5H)-one class. These compounds have been the subject of research due to their potential biological activities, particularly in the inhibition of cancer cell growth. The presence of a fluorophenyl group suggests potential interactions with biological systems, as fluorine atoms are often included in pharmaceuticals to modulate activity and bioavailability.

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives typically involves the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with amines, as seen in the synthesis of compounds that inhibit lung cancer cell growth . The synthesis process can be enhanced using microwave-assisted, one-step, and solvent-free conditions to achieve good yields. The structural determination of these compounds is commonly performed using IR, (1)H NMR, and mass spectroscopy, with X-ray diffraction analysis providing detailed insights into the crystal structure .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is characterized by the presence of a pyrazole ring fused to a pyrazine ring. The substitution patterns on these rings, such as the hydroxymethyl group and the fluorophenyl group, are crucial for the biological activity of these compounds. X-ray diffraction analysis has been used to characterize the crystal structure of these compounds, providing a clear understanding of their three-dimensional conformation .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives involves interactions with various amines to form new compounds with potential biological activities. For instance, the reaction with 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine under specific conditions leads to the formation of novel derivatives . Additionally, the cyclization reactions and the formation of amides are common chemical transformations in the synthesis of these derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives are influenced by their molecular structure. The presence of substituents like the hydroxymethyl group and the fluorophenyl group can affect properties such as solubility, melting point, and stability. These properties are essential for the biological evaluation of the compounds, as they can influence the compound's behavior in biological systems and its potential as a therapeutic agent. The compounds' inhibitory effects on cancer cell lines suggest that they may have specific interactions with cellular targets, leading to dosage-dependent suppression of cell growth .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

A study reported the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, demonstrating their effectiveness in inhibiting the growth of A549 and H322 lung cancer cells in a dosage-dependent manner. This suggests potential applications in cancer treatment or research (Zheng et al., 2011).

Antimicrobial Activity

A study focusing on pyrazoline and pyrazole derivatives, including structures related to the compound , showed significant antimicrobial activity against various bacterial and fungal strains. This implies potential uses in developing antimicrobial agents or studying microbial resistance (Hassan, 2013).

Structural Characterization and Synthesis

Research into the synthesis and structural characterization of similar compounds, like pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, provides insights into their chemical properties and potential applications in material science or molecular modeling (Kariuki et al., 2021).

Antibacterial and Antifungal Properties

Another study synthesized novel pyrane glycosides, including compounds with structural similarities to 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one. These compounds showed promising antibacterial and antifungal activities (Srinivas et al., 2020).

Potential Antipsychotic Agents

Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share structural features with the compound, demonstrated potential as antipsychotic agents. This opens avenues for psychiatric drug development and neuropharmacological studies (Wise et al., 1987).

Anti-inflammatory Applications

A study on novel indomethacin analogs, structurally related to the compound , showed significant anti-inflammatory properties without ulcerogenic effects. This indicates potential applications in developing safer anti-inflammatory drugs (Bhandari et al., 2010).

Eigenschaften

IUPAC Name |

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN4O3/c24-17-7-5-16(6-8-17)21-18(14-29)22-23(31)26(11-12-28(22)25-21)13-20(30)27-10-9-15-3-1-2-4-19(15)27/h1-8,11-12,29H,9-10,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAATZWRMMCUCBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN3C=CN4C(=C(C(=N4)C5=CC=C(C=C5)F)CO)C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B3016931.png)

![4-{4-[(4-Methyl-2-phenylpiperazin-1-yl)carbonyl]phenyl}-6-piperidin-1-ylpyrimidine](/img/structure/B3016932.png)

![2-(2-methylbenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3016934.png)

![2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B3016935.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B3016937.png)

![N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B3016940.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B3016941.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3016943.png)

![3-isopentyl-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3016947.png)